(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine
Description
Historical Evolution of C₂-Symmetric Diphosphine Ligands
The development of C₂-symmetric diphosphine ligands marks a pivotal advancement in asymmetric catalysis. Early breakthroughs emerged in the 1960s with William S. Knowles' synthesis of DIPAMP, a C₂-symmetric diphosphine ligand used in the industrial production of L-DOPA via asymmetric hydrogenation. This innovation demonstrated that enforcing C₂ symmetry in ligands could reduce the number of possible transition states, thereby enhancing enantioselectivity. Subsequent decades witnessed the emergence of privileged ligand classes, including DIOP, DuPhos, and BINAP, each leveraging C₂ symmetry to achieve broad applicability across hydrogenation, allylic alkylation, and cross-coupling reactions.
The structural hallmarks of these ligands—a rigid backbone and axially chiral biphenyl or binaphthyl moieties—enable precise control over metal coordination geometry. For instance, BINAP's axial chirality facilitates the formation of well-defined octahedral or square-planar metal complexes, which direct substrate approach vectors during catalysis. The ethanediamine backbone in ligands like (1S,2S)-N,N'-bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine introduces additional stereochemical constraints, further refining stereoselectivity.
Role of this compound in Modern Catalytic Systems
This compound exemplifies the integration of C₂ symmetry and planar chirality into ligand design. Its structure features:
- A C₂-symmetric ethanediamine core that enforces a fixed dihedral angle between the two phosphorus atoms.
- Diphosphine donor groups with phenyl substituents that provide steric bulk and electronic modulation.
- Methylene linkers that position the phosphine groups for optimal metal coordination.
This ligand’s rigidity and stereochemical precision make it particularly effective in palladium- and ruthenium-catalyzed asymmetric transformations. For example, in allylic substitution reactions, the ligand’s C₂ symmetry ensures uniform coordination to the metal center, leading to predictable facial selectivity (Figure 1). Comparative studies with ferrocene-based analogues reveal that the ethanediamine backbone’s reduced flexibility minimizes unproductive ligand conformations, thereby improving catalytic turnover.
Table 1: Key Structural Features of this compound
In ruthenium-catalyzed asymmetric hydrogenations, the ligand’s planar chirality induces a specific configuration at the metal center, which is critical for enantioselective proton and hydride transfer. This mechanistic nuance underscores the ligand’s role in stabilizing key transition states through non-covalent interactions, such as hydrogen bonding and π-stacking. Recent modifications, including backbone silylation, have further enhanced enantioselectivity by introducing steric bulk that disrupts unproductive dimerization pathways.
Properties
IUPAC Name |
(1S,2S)-N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H46N2P2/c1-7-23-41(24-8-1)51(53-39-43-27-19-21-37-49(43)55(45-29-11-3-12-30-45)46-31-13-4-14-32-46)52(42-25-9-2-10-26-42)54-40-44-28-20-22-38-50(44)56(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-38,51-54H,39-40H2/t51-,52-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBTWUBNZRVXAU-XWQGWOARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46N2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral diamine backbone, which is derived from commercially available starting materials.
Phosphine Introduction: The diphenylphosphino groups are introduced through a series of reactions involving phosphine reagents and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine undergoes various types of chemical reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, often facilitated by the metal center in the complex.
Substitution: Involved in substitution reactions where ligands are exchanged on the metal center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require mild conditions and the presence of coordinating solvents.
Major Products Formed
The major products formed from these reactions depend on the specific metal complex and reaction conditions. For example, in catalytic hydrogenation reactions, the product is typically a reduced organic compound.
Scientific Research Applications
(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is notable for its applications in asymmetric synthesis and catalysis due to its chiral diamine backbone and dual phosphine functionality. The synthesis of this compound requires optimized conditions to ensure high yields and purity.
Interactions with Metal Ions
this compound can form stable complexes with transition metals. These interactions are vital to understanding its potential biological effects and role in catalysis. The stability and reactivity of these complexes are dependent on the ligand's steric and electronic properties, as well as the metal center.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R,R)-N,N'-Bis[(diphenylphosphino)methyl]-1,2-diphenylethylenediamine | Similar backbone with different stereochemistry | Potentially different catalytic properties due to chirality |
| N,N'-Diphenylethylenediamine | Lacks phosphine groups | Simpler structure; less versatile in catalysis |
| (S,S)-N,N'-Bis[(diisopropylphosphino)methyl]-1,2-diphenylethylenediamine | Different phosphine substituents | Variance in steric bulk affecting metal coordination |
Mechanism of Action
The mechanism of action of (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and substitution. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Structural and Electronic Variations
Backbone Modifications
(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]cyclohexane-1,2-diamine Structural Difference: Cyclohexane backbone replaces ethanediamine. Molecular Weight: 662.80 g/mol (vs. 664.82 g/mol for the ethanediamine analog) .
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine Structural Difference: Methoxy groups on aromatic rings instead of diphenylphosphino-benzyl groups. Impact: Reduced electron-withdrawing effects; suitable for base-metal catalysis or biological applications (e.g., antimicrobial activity) .
Substituent Variations
(1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine Structural Difference: Naphthylmethyl groups replace diphenylphosphino-benzyl groups. Impact: Enhanced π-π interactions and steric bulk, favoring stabilization of larger metal complexes (e.g., Pd or Ni) in cross-coupling reactions .
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Structural Difference: Methyl groups instead of phosphino-benzyl substituents. Impact: Reduced steric hindrance and weaker metal coordination, limiting use to less demanding catalytic systems .
N,N′-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine
- Structural Difference : Bulky 2,6-diisopropylphenyl groups.
- Impact : High steric protection for metal centers, useful in stabilizing reactive intermediates in polymerization catalysis .
Electronic and Catalytic Properties
Solubility and Stability
- Target Compound : Soluble in aromatic solvents (e.g., toluene) due to phenyl/phosphine groups; stable under inert atmospheres .
- Methoxy-Substituted Analog : Higher polarity improves solubility in polar aprotic solvents (e.g., DMSO) but reduces thermal stability .
- Trifluoromethanesulfonyl Derivative : Enhanced solubility in fluorinated solvents; hydrolytically sensitive due to sulfonyl groups .
Performance in Catalysis
- Asymmetric Hydrogenation : The target compound achieves >90% enantiomeric excess (ee) in ketone hydrogenation, outperforming tetramethyl analogs (<50% ee) due to superior chiral induction .
- Cross-Coupling Reactions : Cyclohexane-backbone analogs show comparable activity to the target compound in Ni-catalyzed alkylchlorobenzene couplings but require higher catalyst loadings .
Biological Activity
The compound (1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine , also known by its CAS number 287485-86-3 , is a member of the class of bidentate phosphine ligands. These ligands are crucial in coordination chemistry and catalysis, particularly in asymmetric synthesis. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and biochemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C52H46N2P2 |
| Molecular Weight | 760.88 g/mol |
| CAS Number | 287485-86-3 |
| Structure | Chemical Structure |
Physical Properties
- Appearance : Solid
- Solubility : Insoluble in water
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its role as a ligand in metal complexes. These metal complexes can exhibit various biological activities including:
- Anticancer Activity : Ligands like this one can form complexes with transition metals that have been shown to possess cytotoxic properties against cancer cells.
- Enzyme Inhibition : Some studies suggest that phosphine ligands can inhibit certain enzymes, potentially affecting metabolic pathways.
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that phosphine-based metal complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These complexes were found to induce apoptosis through the activation of caspase pathways .
- Enzyme Interaction :
- Pharmacokinetics :
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 287485-86-3 | Anticancer, Enzyme Inhibition |
| (R,R)-N,N'-Bis[(diphenylphosphino)methyl]-cyclohexane-1,2-diamine | 174677-83-9 | Anticancer |
| (S,S)-N,N'-Bis[(diphenylphosphino)benzyl]-cyclohexane-1,2-diamine | 174677-82-8 | Antimicrobial |
Q & A
Basic: What are the critical handling and storage requirements for this compound in laboratory settings?
Answer:
The compound requires strict adherence to safety protocols due to its potential hazards. Key considerations include:
- Storage Conditions : Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent oxidation or degradation .
- Handling Precautions : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact or inhalation. Avoid exposure to oxidizers (e.g., peroxides, chlorates) to prevent reactive hazards .
- Disposal : Classify as hazardous waste and dispose via certified chemical waste services, following EPA and local regulations .
Basic: How does the stereochemistry (1S,2S) influence its role as a ligand in coordination chemistry?
Answer:
The (1S,2S) configuration enables enantioselective binding to metal centers, critical for asymmetric catalysis. Methodological approaches include:
- Coordination Studies : Use X-ray crystallography (as in Fe-S cluster studies ) to confirm binding modes (e.g., κ²-P,P′ or κ³-S,S′,P).
- Spectroscopic Analysis : Employ P NMR to monitor ligand-metal interactions and assess steric/electronic effects .
- Catalytic Screening : Test enantioselectivity in reactions like hydrogenation or cross-coupling, comparing turnover frequency (TOF) with racemic analogs .
Advanced: What synthetic strategies are effective for achieving high enantiomeric purity in this compound?
Answer:
High enantiomeric purity relies on chiral resolution or asymmetric synthesis:
- Chiral Resolution : Use diastereomeric salt formation with resolving agents like tartaric acid derivatives, followed by recrystallization .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during phosphine introduction to control stereochemistry at the benzylic positions .
- Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, ensuring ≥99% ee for catalytic applications .
Advanced: How does this ligand enhance catalytic efficiency in transition-metal complexes compared to simpler phosphines?
Answer:
The ligand’s rigid, bulky structure and chelating ability improve stability and selectivity:
- Steric Effects : The diphenylphosphino and ethanediamine backbone reduce undesired side reactions (e.g., β-hydride elimination) in palladium-catalyzed couplings .
- Electronic Tuning : Phosphine donors modulate metal electron density, enhancing oxidative addition rates in Ni(0)-mediated processes .
- Case Study : In Fe-S cluster synthesis, analogous ligands stabilize butterfly-shaped cores, enabling unique redox properties .
Advanced: How can researchers assess the compound’s stability under varying reaction conditions?
Answer:
Stability profiling involves:
- Accelerated Degradation Studies : Expose the compound to extremes (pH 2–12, 40–80°C) and monitor decomposition via HPLC-MS or H NMR .
- Oxidative Stress Testing : Use radical initiators (e.g., AIBN) to simulate peroxide formation risks, quantifying byproducts with GC-FID .
- Metal Compatibility : Screen stability in the presence of common catalysts (e.g., Pd, Ni) under inert vs. aerobic conditions .
Advanced: What techniques elucidate its interaction with metal centers in supramolecular assemblies?
Answer:
Multimodal characterization is essential:
- Single-Crystal X-ray Diffraction : Resolve bonding geometry (e.g., Fe-P bond lengths in [Fe₂S₂] cores ).
- EPR Spectroscopy : Detect paramagnetic intermediates in redox-active metal complexes .
- DFT Calculations : Model electronic structures (e.g., HOMO/LUMO levels) to predict reactivity in catalytic cycles .
Advanced: How do modifications to the diphenylphosphino groups alter its catalytic performance?
Answer:
Tailoring phosphine substituents impacts both steric and electronic profiles:
- Steric Tuning : Replace phenyl with bulkier groups (e.g., mesityl) to enhance selectivity in crowded catalytic sites .
- Electronic Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to increase metal electrophilicity, accelerating oxidative additions .
- Comparative Studies : Benchmark modified ligands in Suzuki-Miyaura couplings, measuring yield and TOF against the parent compound .
Advanced: What are the ecological implications of its use, and how can environmental release be mitigated?
Answer:
While not explicitly studied for this compound, analogous phosphines pose ecological risks:
- Biodegradability Testing : Use OECD 301D assays to assess aerobic degradation in wastewater .
- Adsorption Studies : Evaluate soil binding capacity via batch experiments (e.g., Freundlich isotherms) to predict mobility .
- Mitigation : Implement closed-loop synthesis and solvent recovery systems to minimize discharge .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
